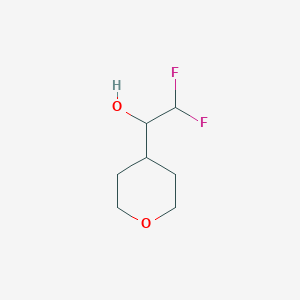

2,2-Difluoro-1-(oxan-4-yl)ethanol

Description

2,2-Difluoro-1-(oxan-4-yl)ethanol is a fluorinated secondary alcohol characterized by a tetrahydropyran (oxan-4-yl) substituent and a difluoroethanol moiety. The oxan-4-yl group introduces conformational rigidity, which may influence solubility and bioactivity, while the difluoroethanol moiety enhances metabolic stability and hydrogen-bonding capacity .

Properties

IUPAC Name |

2,2-difluoro-1-(oxan-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c8-7(9)6(10)5-1-3-11-4-2-5/h5-7,10H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSSPQTVUHXJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(oxan-4-yl)ethanol typically involves the reaction of 2,2-difluoroethanol with oxan-4-yl derivatives under controlled conditions. One common method includes the use of 1-chloro-2,2-difluoroethane as a starting material, which reacts with an alkali metal salt and formic acid or acetic acid to generate the corresponding 2,2-difluoroethyl ester. This ester is then subjected to transesterification under the presence of alcohol and an optional alkali to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process typically includes steps such as catalytic hydrogenation or reduction using reductive agents .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(oxan-4-yl)ethanol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-difluoro-1-(oxan-4-yl)ethanone, while reduction could produce 2,2-difluoro-1-(oxan-4-yl)ethane .

Scientific Research Applications

2,2-Difluoro-1-(oxan-4-yl)ethanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(oxan-4-yl)ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Aryl-Substituted Difluoroethanols

Compounds with aromatic substituents on the difluoroethanol scaffold are well-documented. Key examples include:

Key Findings :

Heterocyclic-Substituted Difluoroethanols

Heterocyclic groups, such as tetrahydropyran (oxan-4-yl), modulate steric and electronic properties:

Key Findings :

Key Findings :

Biological Activity

2,2-Difluoro-1-(oxan-4-yl)ethanol is a fluorinated compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique oxane (tetrahydrofuran) ring structure, which contributes to its stability and reactivity in various biological contexts. The incorporation of fluorine atoms is known to enhance the lipophilicity and metabolic stability of organic compounds, making them suitable candidates for drug development.

Chemical Structure

The chemical formula for this compound is CHFO. The presence of two fluorine atoms at the 2-position significantly alters the compound's interaction with biological targets.

The mechanism by which this compound exerts its biological effects involves:

- Fluorine Interaction : The fluorine atoms enhance binding affinity to specific enzymes or receptors, potentially modulating their activity.

- Hydroxyl Group Participation : The hydroxyl group can engage in hydrogen bonding, facilitating interactions with biological macromolecules.

These interactions may lead to alterations in metabolic pathways and enzyme activities, which are crucial for therapeutic applications.

Case Study: Antimicrobial Efficacy

A study examining similar fluorinated alcohols found significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported as low as 0.05 mg/mL for certain derivatives, suggesting that this compound may exhibit comparable efficacy.

Cytotoxicity and Cell Viability

Cell viability studies using various concentrations of this compound could provide insights into its safety profile. For instance, compounds with similar structures have shown cytotoxic effects at higher concentrations but maintained cell viability at lower doses.

Experimental Framework

- Cell Lines : Human cancer cell lines (e.g., HeLa or MCF7).

- Assays : MTT or CCK-8 assays to determine cell viability after treatment with varying concentrations of the compound over a defined period.

Antioxidant Activity

Fluorinated compounds are also known for their antioxidant properties. Studies have demonstrated that such compounds can scavenge free radicals effectively, contributing to their potential therapeutic roles in oxidative stress-related diseases.

| Activity Type | Potential Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria like MRSA | |

| Cytotoxicity | Variable effects on cancer cell lines | |

| Antioxidant | Scavenging free radicals |

Drug Development

Given its unique chemical structure and potential biological activities, this compound could serve as a lead compound in drug discovery efforts aimed at developing new antimicrobial agents or anticancer drugs.

Synthesis and Modifications

The ability to modify the compound through substitution reactions opens avenues for creating derivatives with enhanced activity or specificity. For example:

- Substitution Reactions : Replacing fluorine atoms with other functional groups could yield compounds with tailored biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.